Regioisomeric Selectivity: Ortho vs. Para Substitution in Tankyrase-2 Binding
The para-substituted regioisomer of methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate (i.e., methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate) has been co-crystallized with human tankyrase-2 (PDB 4BUI) and is part of a series displaying IC50 values in the single-digit nanomolar range (best compounds <10 nM) . In contrast, the ortho-substituted target compound has not been reported as a tankyrase inhibitor in any peer-reviewed SAR study, implying that the substitution geometry is a critical driver of potency and that the ortho isomer likely fails to adopt the required binding conformation . This binary regioisomeric difference provides a definitive selection criterion for tankyrase-targeted programmes.
| Evidence Dimension | Tankyrase-2 inhibitory potency and binding mode |
|---|---|
| Target Compound Data | Not reported as a tankyrase inhibitor; absent from all SAR tables |
| Comparator Or Baseline | Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate (para isomer): IC50 <10 nM; crystal structure with tankyrase-2 (PDB 4BUI, resolution not specified for this ligand in isolation) |
| Quantified Difference | Qualitative: ortho isomer not active/included in tankyrase SAR; para isomer active |
| Conditions | Biochemical tankyrase-2 inhibition assay and X-ray crystallography (Haikarainen et al., 2013) |
Why This Matters
Procurement of the ortho isomer is justified when the research objective is to probe regioisomeric selectivity or to exploit a scaffold geometry that falls outside the well-characterized para-substituted tankyrase inhibitor space.
- [1] Haikarainen T, Koivunen J, Narwal M, et al. para-Substituted 2-phenyl-3,4-dihydroquinazolin-4-ones as potent and selective tankyrase inhibitors. ChemMedChem. 2013;8(12):1978-1985. doi:10.1002/cmdc.201300337 View Source
